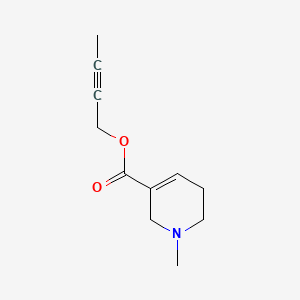

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester

Vue d'ensemble

Description

L’ester but-2-ynylique de l’arécaïdine est un composé chimique connu pour son rôle d’agoniste des récepteurs muscariniques de l’acétylcholine. Il se lie aux récepteurs muscariniques de l’acétylcholine, en particulier aux récepteurs M1, M2 et M3, avec des affinités variables . Ce composé est souvent utilisé dans la recherche scientifique en raison de sa capacité à moduler les fonctions cardiovasculaires et d’autres processus physiologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’ester but-2-ynylique de l’arécaïdine peut être synthétisé par une série de réactions chimiques impliquant l’estérification de l’arécaïdine avec l’alcool but-2-ynylique. La réaction nécessite généralement l’utilisation d’un catalyseur et de conditions de réaction spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production de l’ester but-2-ynylique de l’arécaïdine implique des processus d’estérification à grande échelle. Ces processus sont optimisés pour l’efficacité et la rentabilité, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions

L’ester but-2-ynylique de l’arécaïdine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et les nucléophiles (par exemple, les halogènes). Les conditions de réaction varient en fonction du produit souhaité et de la réaction spécifique réalisée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’ester but-2-ynylique de l’arécaïdine, qui peuvent être utilisés pour des recherches et des développements supplémentaires en pharmacologie et dans d’autres domaines .

Applications de la recherche scientifique

L’ester but-2-ynylique de l’arécaïdine a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans la synthèse organique et comme composé modèle pour étudier les réactions d’estérification.

Biologie : Il est utilisé pour étudier les effets de l’activation des récepteurs muscariniques de l’acétylcholine sur les processus cellulaires et les voies de signalisation.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels sur les maladies cardiovasculaires et d’autres affections impliquant les récepteurs muscariniques de l’acétylcholine.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et d’autres produits chimiques

Applications De Recherche Scientifique

Arecaidine but-2-ynyl ester has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: It is used to study the effects of muscarinic acetylcholine receptor activation on cellular processes and signaling pathways.

Medicine: It is investigated for its potential therapeutic effects on cardiovascular diseases and other conditions involving muscarinic acetylcholine receptors.

Industry: It is used in the development of new pharmaceuticals and other chemical products

Mécanisme D'action

L’ester but-2-ynylique de l’arécaïdine exerce ses effets en se liant aux récepteurs muscariniques de l’acétylcholine, en particulier au sous-type M2. Cette liaison inhibe les courants des canaux calciques et réduit la pression artérielle moyenne et la fréquence cardiaque de manière dose-dépendante . L’activation des récepteurs M2 conduit à la modulation de divers processus physiologiques, notamment la fonction cardiovasculaire et la neurotransmission .

Comparaison Avec Des Composés Similaires

Composés similaires

Ester propargylique de l’arécaïdine : Un autre agoniste des récepteurs muscariniques de l’acétylcholine présentant des propriétés similaires, mais une structure chimique différente.

Oxotremorine M : Un agoniste non sélectif des récepteurs muscariniques utilisé dans des applications de recherche similaires.

Hydrate de méthoctramine : Un antagoniste sélectif des récepteurs M2 utilisé pour étudier les effets de l’activation des récepteurs M2

Unicité

L’ester but-2-ynylique de l’arécaïdine est unique en raison de sa forte sélectivité pour le sous-type de récepteur M2 et de sa capacité à moduler efficacement les fonctions cardiovasculaires. Cela en fait un outil précieux en recherche fondamentale et appliquée .

Activité Biologique

1-Methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester, also known as arecaidine but-2-ynyl ester, is a chemical compound with significant biological activity, particularly as a muscarinic acetylcholine receptor agonist. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- IUPAC Name : but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate

- CAS Number : 499-04-7

Arecaidine but-2-ynyl ester primarily acts as an agonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M1, M2, and M3 subtypes. Its binding to these receptors influences various physiological processes, including:

- Cardiovascular Effects : The compound has been shown to inhibit calcium channel currents, leading to a reduction in mean arterial pressure and heart rate in a dose-dependent manner.

Pharmacological Effects

The pharmacological profile of arecaidine but-2-ynyl ester includes:

- Cognitive Enhancement : Research indicates that mAChR agonists can enhance cognitive functions and memory, making this compound a candidate for further studies in neuropharmacology.

- Cardiovascular Modulation : Its selective action on M2 receptors suggests potential therapeutic applications in managing cardiovascular diseases.

Study on Muscarinic Receptor Activation

A study conducted on the effects of arecaidine but-2-ynyl ester demonstrated its ability to activate muscarinic receptors, leading to significant alterations in heart rate and blood pressure in animal models. The results indicated a clear dose-response relationship, underscoring its potential utility in cardiovascular therapies.

Toxicological Profile

The compound has been evaluated for toxicity through various studies. For instance, a 90-day dietary study on Sprague Dawley rats revealed no significant adverse effects at doses up to 5% of their diet. The no-observed-adverse-effect level (NOAEL) was established at 1,250 mg/kg body weight/day for males and 2,500 mg/kg body weight/day for females .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Activity | Selectivity |

|---|---|---|---|

| Arecaidine Propargyl Ester | Muscarinic Agonist | Similar cardiovascular effects | Non-selective |

| Oxotremorine M | Nonselective Agonist | Broad mAChR activation | Non-selective |

| Methoctramine Hydrate | M2 Receptor Antagonist | Inhibition of M2 receptor activity | Selective |

Arecaidine but-2-ynyl ester is unique due to its high selectivity for the M2 receptor subtype, which may provide more targeted therapeutic effects compared to other muscarinic agonists .

Applications in Medicine and Industry

The biological activity of arecaidine but-2-ynyl ester opens avenues for its application in:

- Pharmaceutical Development : Its potential as a treatment for cognitive decline and cardiovascular conditions makes it a candidate for drug development.

- Research Tool : It serves as a valuable tool in studying muscarinic receptor pathways and their implications in various diseases.

Propriétés

Formule moléculaire |

C11H15NO2 |

|---|---|

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h6H,5,7-9H2,1-2H3 |

Clé InChI |

LBFWTPRSXIRKMZ-UHFFFAOYSA-N |

SMILES |

CC#CCOC(=O)C1=CCCN(C1)C |

SMILES canonique |

CC#CCOC(=O)C1=CCCN(C1)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.